

Spectroscopic data for 5,7-Dibromo-2,3-dihydrobenzofuran characterization.

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Compound of Interest

Compound Name: 5,7-Dibromo-2,3-dihydrobenzofuran

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Characterization of 5,7-Dibromo-2,3-dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **5,7-Dibromo-2,3-dihydrobenzofuran**. This compound serves as a valuable building block in medicinal chemistry and organic synthesis. The following sections detail the predicted spectroscopic data, a plausible synthetic protocol, and the methodologies for its characterization.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for **5,7-Dibromo-2,3-dihydrobenzofuran** in public databases, the following data tables present predicted values based on the analysis of closely related brominated and dihydrobenzofuran analogs, as well as established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3 - 7.5	d	1H	H-4
~7.1 - 7.3	d	1H	H-6
~4.5 - 4.7	t	2H	H-2
~3.2 - 3.4	t	2H	H-3

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~158 - 160	C-7a
~135 - 137	C-4
~130 - 132	C-6
~120 - 122	C-3a
~115 - 117	C-5
~110 - 112	C-7
~71 - 73	C-2
~29 - 31	C-3

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
1600-1585	Strong	Aromatic C=C stretch
1500-1400	Strong	Aromatic C=C stretch
1250-1000	Strong	C-O-C stretch (aryl ether)
800-600	Strong	C-Br stretch
900-675	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
278, 280, 282	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Isotopic pattern for two Br atoms)
199, 201	Medium	[M - Br] ⁺
120	Medium	[M - 2Br] ⁺
91	Medium	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following section outlines a plausible synthetic route for **5,7-Dibromo-2,3-dihydrobenzofuran** and the standard procedures for acquiring the spectroscopic data.

Synthesis of 5,7-Dibromo-2,3-dihydrobenzofuran

This protocol is based on the regioselective bromination of aromatic compounds. The ether oxygen in 2,3-dihydrobenzofuran is an ortho-, para-director. Due to steric hindrance at the

ortho positions adjacent to the fused ring, bromination is expected to occur at the C5 and C7 positions.

Materials:

- 2,3-Dihydrobenzofuran
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 2,3-dihydrobenzofuran (1.0 eq) in DMF.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Extract the product with dichloromethane (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution, water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **5,7-Dibromo-2,3-dihydrobenzofuran**.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

2. Infrared (IR) Spectroscopy:

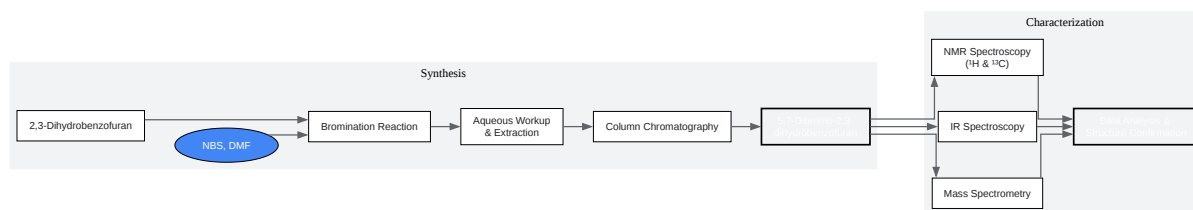
- Sample Preparation: Place a small amount of the neat liquid product on the diamond window of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Processing: Perform a background subtraction to obtain the final spectrum.

3. Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Data Acquisition: Scan a mass-to-charge (m/z) range of 50-500.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **5,7-Dibromo-2,3-dihydrobenzofuran**.



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